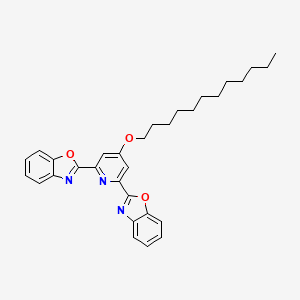
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridin ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung enthält einen Pyridinring, der an den Positionen 2 und 6 mit zwei Benzoxazolylgruppen und an der Position 4 mit einer Dodecyloxygruppe substituiert ist. Das Vorhandensein von Benzoxazolylgruppen verleiht ihr erhebliche photophysikalische Eigenschaften und macht sie zu einem interessanten Gegenstand für die Entwicklung von Chemosensoren und fluoreszierenden Materialien.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung von Benzoxazolringen: Der erste Schritt umfasst die Synthese von Benzoxazolringen durch Cyclisierung von o-Aminophenol mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen.
Substitution am Pyridinring: Die Benzoxazolylgruppen werden dann durch nukleophile aromatische Substitutionsreaktionen in den Pyridinring eingeführt. Dieser Schritt erfordert oft die Verwendung starker Basen und hoher Temperaturen, um die Substitution zu erleichtern.
Einführung der Dodecyloxygruppe: Der letzte Schritt beinhaltet die Alkylierung des Pyridinrings mit einer Dodecyloxygruppe. Dies kann unter Verwendung von Alkylhalogeniden in Gegenwart einer Base wie Kaliumcarbonat erreicht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridin kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren zur Steigerung der Reaktionsgeschwindigkeit und Ausbeute sowie die Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion bestimmter funktioneller Gruppen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in sauren oder basischen Medien durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln durchgeführt.
Substitution: Alkylhalogenide, starke Basen wie Kaliumcarbonat; Reaktionen erfordern oft erhöhte Temperaturen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylisierten oder carboxylierten Derivaten führen, während Reduktion zur Bildung von Amin- oder Alkoholderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als fluoreszierende Sonde bei der Detektion von Metallionen aufgrund ihrer starken Fluoreszenzeigenschaften verwendet.
Biologie: In der Bioimaging eingesetzt und als Marker für die Verfolgung biologischer Prozesse.
Industrie: Zur Entwicklung fortschrittlicher Materialien eingesetzt, einschließlich Leuchtdioden (LEDs) und organischer Photovoltaik.
5. Wirkmechanismus
Der Wirkmechanismus von 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridin beinhaltet hauptsächlich seine Wechselwirkung mit spezifischen molekularen Zielstrukturen über seine Benzoxazolylgruppen. Diese Wechselwirkungen können zu Änderungen der elektronischen Eigenschaften der Verbindung führen, was zu Fluoreszenzemission führt. Die Fähigkeit der Verbindung, an Metallionen und andere Analyten zu binden, macht sie zu einem effektiven Chemosensor. Zu den beteiligten molekularen Wegen gehören photoinduzierter Elektronentransfer und Mechanismen des angeregten Intramolekularprotonentransfers.
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine primarily involves its interaction with specific molecular targets through its benzoxazolyl groups. These interactions can lead to changes in the electronic properties of the compound, resulting in fluorescence emission. The compound’s ability to bind to metal ions and other analytes makes it an effective chemosensor. The molecular pathways involved include photoinduced electron transfer and excited-state intramolecular proton transfer mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Bis(2-benzoxazolyl)pyridin: Fehlt die Dodecyloxygruppe, was zu unterschiedlichen Löslichkeiten und photophysikalischen Eigenschaften führt.
2,6-Bis(2-benzoxazolyl)-4-methoxypyridin: Enthält eine Methoxygruppe anstelle einer Dodecyloxygruppe, was zu Variationen in seiner chemischen Reaktivität und seinen Anwendungen führt.
Einzigartigkeit
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridin ist einzigartig aufgrund des Vorhandenseins der Dodecyloxygruppe, die seine Löslichkeit in organischen Lösungsmitteln erhöht und seine photophysikalischen Eigenschaften verändert. Dies macht es besonders geeignet für Anwendungen in der organischen Elektronik und als fluoreszierende Sonde in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
CAS-Nummer |
669087-80-3 |
|---|---|
Molekularformel |
C31H35N3O3 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
2-[6-(1,3-benzoxazol-2-yl)-4-dodecoxypyridin-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C31H35N3O3/c1-2-3-4-5-6-7-8-9-10-15-20-35-23-21-26(30-33-24-16-11-13-18-28(24)36-30)32-27(22-23)31-34-25-17-12-14-19-29(25)37-31/h11-14,16-19,21-22H,2-10,15,20H2,1H3 |
InChI-Schlüssel |
HTIGEZIENFLBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=NC(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
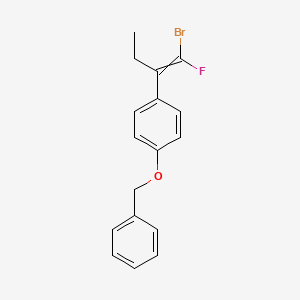
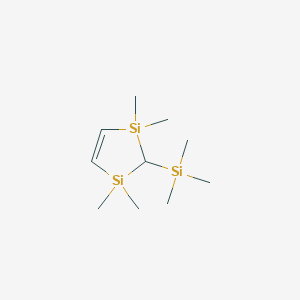
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
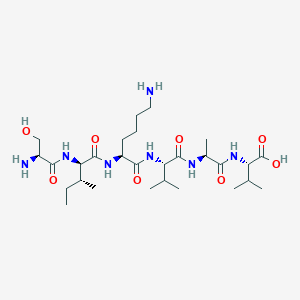
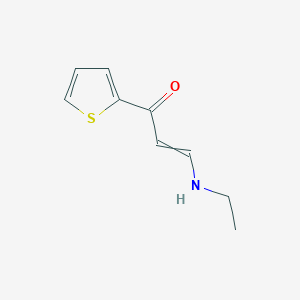
![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)
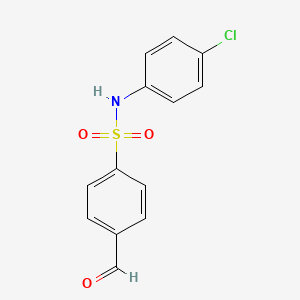
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)
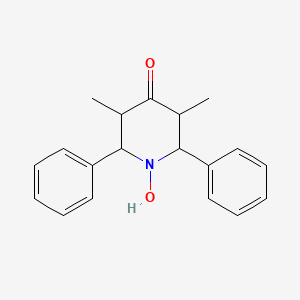

![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
